molecular formula C26H26N4O4S B15016871 2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

Katalognummer: B15016871
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: XVOMPDWUQYEAPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a piperidine sulfonyl benzoate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the Piperidine Sulfonyl Benzoate: This could involve sulfonylation reactions followed by esterification.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.

    Reduction: Reduction reactions could target the benzotriazole moiety or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.

Medicine

If the compound shows pharmacological activity, it might be investigated for use in drug development, particularly for targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific applications. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar structure but lacks the piperidine sulfonyl benzoate moiety.

    4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID: Similar structure but lacks the benzotriazole moiety.

Uniqueness

The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Eigenschaften

Molekularformel

C26H26N4O4S

Molekulargewicht

490.6 g/mol

IUPAC-Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methyl-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C26H26N4O4S/c1-18-10-13-24(23(16-18)30-27-21-8-4-5-9-22(21)28-30)34-26(31)20-12-11-19(2)25(17-20)35(32,33)29-14-6-3-7-15-29/h4-5,8-13,16-17H,3,6-7,14-15H2,1-2H3

InChI-Schlüssel

XVOMPDWUQYEAPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3)N4N=C5C=CC=CC5=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.